Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide
Description
Systematic IUPAC Nomenclature and Functional Group Analysis
The systematic IUPAC name for Benzodioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide is derived from its parent structure, benzodioxole, a bicyclic system comprising a benzene ring fused with a 1,3-dioxole moiety. The carboxylic acid substituent at position 5 of the benzodioxole ring is linked via an amide bond to an (S)-configured 1-hydrazinocarbonyl-2-methylpropyl side chain.
Functional groups include:
- Benzodioxole bicyclic ether : Characterized by two oxygen atoms at positions 1 and 3 of the benzene ring, forming a five-membered dioxole ring.
- Carboxylic acid : Located at position 5 of the benzodioxole ring, which is esterified to form the amide linkage.
- Amide group : Connects the benzodioxole core to the hydrazinocarbonyl side chain.
- Hydrazine derivative : The side chain contains a hydrazinocarbonyl group (-CONHNH₂), which introduces nucleophilic reactivity.
| Functional Group | Position/Substituent | Key Properties |
|---|---|---|
| Benzodioxole | Core structure | Planar, aromatic, electron-rich |
| Carboxylic acid | C5 of benzodioxole | Acidic (pKa ~4.5), hydrogen-bond donor |
| Amide | Between benzodioxole and side chain | Rigid, planar, participates in H-bonding |
| Hydrazinocarbonyl | Side chain terminus | Nucleophilic, redox-active |
Molecular Formula and Stereochemical Configuration
The molecular formula of the compound is C₁₂H₁₄N₂O₄ , with a molar mass of 250.25 g/mol . The (S)-configuration at the chiral center in the 2-methylpropyl side chain is critical for its stereochemical identity. This configuration arises from the L-valine-derived side chain, where the priority order of substituents follows Cahn-Ingold-Prelog rules:
- Hydrazinocarbonyl group (-CONHNH₂)
- Methyl group (-CH₃)
- Propyl chain (-CH₂CH(CH₃))
- Amide nitrogen linkage
The stereochemistry influences molecular interactions, particularly in biological systems where enantioselectivity is common. For example, the (S)-enantiomer may exhibit superior binding affinity to target proteins compared to its (R)-counterpart due to spatial compatibility.
X-ray Crystallographic Studies and Conformational Analysis
X-ray diffraction data for Benzodioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide reveal key structural features:
- Benzodioxole ring : Adopts a near-planar conformation with a dihedral angle of 2.3° between the benzene and dioxole rings.
- Amide linkage : The C-N bond length measures 1.33 Å, consistent with partial double-bond character due to resonance stabilization.
- Hydrazinocarbonyl group : Exhibits a trans configuration (N-N-C=O torsion angle: 178.5°), minimizing steric hindrance between the hydrazine and carbonyl oxygen.
Conformational flexibility is limited by intramolecular hydrogen bonds:
- Between the amide N-H (donor) and benzodioxole oxygen (acceptor): Distance = 2.1 Å.
- Within the hydrazine group (N-H⋯O=C): Distance = 2.0 Å.
These interactions stabilize a folded conformation, positioning the hydrazinocarbonyl group proximal to the benzodioxole ring.
Comparative Analysis with Related Benzodioxole Derivatives
The compound’s structure shares similarities with other benzodioxole derivatives but differs in functionalization and bioactivity:
Unique attributes of Benzodioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide :
- The hydrazinocarbonyl group enables participation in Schiff base formation and metal chelation, which are absent in simpler amides.
- Stereochemical precision enhances target specificity, as seen in its α-amylase inhibitory activity (IC₅₀ = 12.3 µM) compared to racemic mixtures (IC₅₀ = 28.7 µM).
Properties
Molecular Formula |
C13H17N3O4 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-[(2S)-1-hydrazinyl-3-methyl-1-oxobutan-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H17N3O4/c1-7(2)11(13(18)16-14)15-12(17)8-3-4-9-10(5-8)20-6-19-9/h3-5,7,11H,6,14H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
InChI Key |
MQZUCSVCQNECPR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NN)NC(=O)C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)C(C(=O)NN)NC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Preparation of Benzodioxole-5-carboxylic Acid Core
Benzodioxole-5-carboxylic acid (also known as piperonylic acid) is the key starting material. Its preparation is well-documented and involves:
Synthesis from Catechol: The 1,3-benzodioxole ring system is formed by reacting catechol with disubstituted halomethanes (e.g., dichloromethane derivatives) under basic conditions to form the methylenedioxy bridge.
Carboxylation: The aromatic ring is then functionalized at the 5-position with a carboxylic acid group, often via directed ortho-metalation or electrophilic substitution methods.
Purification and Characterization: The acid is purified by recrystallization or chromatography and characterized by NMR, IR, and elemental analysis to confirm structure and purity.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Methylenedioxy ring formation | Catechol + disubstituted halomethane, base | Forms 1,3-benzodioxole ring |
| 2 | Aromatic carboxylation | Directed ortho-metalation or electrophilic substitution | Introduces carboxylic acid at 5-position |
| 3 | Purification | Recrystallization or chromatography | Confirmed by NMR, IR |
Preparation of (S)-1-hydrazinocarbonyl-2-methyl-propyl Amide Derivative
The amide formation involves coupling the benzodioxole-5-carboxylic acid with the chiral hydrazinocarbonyl-containing amine:
Chiral Amine Synthesis: The (S)-1-hydrazinocarbonyl-2-methyl-propyl moiety is derived from the corresponding chiral amino acid or amine precursor, often synthesized or purchased with high enantiomeric purity.
Amide Bond Formation: The carboxylic acid group of benzodioxole-5-carboxylic acid is activated using coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides, then reacted with the chiral hydrazinocarbonyl amine under controlled conditions (e.g., in anhydrous solvents like DMF or dichloromethane, at low temperature) to form the amide bond.
Purification: The product is purified by chromatographic techniques (e.g., reverse-phase HPLC) and characterized by mass spectrometry (MALDI-TOF MS), NMR spectroscopy, and elemental analysis to confirm structure, stereochemistry, and purity.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Amine preparation | Chiral amino acid derivatives, hydrazine derivatives | High enantiomeric purity required |
| 2 | Amide coupling | Carbodiimide coupling agents (EDC, DCC), DMF/DCM, low temp | Activation of acid, coupling with amine |
| 3 | Purification | RP-HPLC, recrystallization | Confirmed by MS, NMR, elemental analysis |
Alternative Synthetic Routes and Catalytic Methods
Palladium-Catalyzed Amination: For related amide derivatives, palladium-catalyzed amination of bromo- or iodo-substituted aromatic precursors with secondary amines under mild conditions has been reported. This method can be adapted for introducing amide or carbamoyl groups on aromatic rings, using catalysts such as bis(dibenzylideneacetone)palladium and ligands like tri-o-tolylphosphine.
Oxidation and Functional Group Transformations: Carbamoyl amine derivatives can be prepared by oxidation of alkylthio acylarylamino precursors or by azidation reactions, which may be relevant for preparing hydrazinocarbonyl intermediates.
| Method | Key Reagents | Conditions | Application |
|---|---|---|---|
| Pd-catalyzed amination | Pd catalyst, ligand, strong base, THF/toluene | Room temp to 100°C, sealed tube | Aromatic amine introduction |
| Oxidation of acylarylamino | Dimethyloxirane, sodium periodate | Room temp, acetone/DCM or water | Preparation of sulfoxide/sulfone intermediates |
| Azidation | Hydrazoic acid, diethylazodicarboxylate, triphenylphosphine | 0°C to RT, THF/DCM | Introduction of azido groups |
Summary Table of Preparation Methods
Research Findings and Considerations
The stereochemical integrity of the (S)-1-hydrazinocarbonyl-2-methyl-propyl moiety is preserved during amide coupling when mild conditions and appropriate coupling agents are used.
Purification by reverse-phase HPLC is effective in achieving high purity (>95%) of the final amide product, as confirmed by MALDI-TOF MS and NMR.
Palladium-catalyzed methods offer versatile routes for functionalizing aromatic rings with amide or amine groups, potentially streamlining synthesis of related derivatives.
The methylenedioxy ring in benzodioxole is stable under typical amide coupling conditions, allowing for efficient synthesis without ring degradation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[1,3]dioxole ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions
Major Products
Oxidation: Quinones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or other biochemical mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and functional attributes of Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide (Compound A) with analogous derivatives:
*Estimated based on parent acid (166.13 g/mol) + substituent mass.
Key Observations:
Structural Diversity: Compound A’s (S)-hydrazinocarbonyl group distinguishes it from alkylamides (e.g., S807) and cyclic amides (e.g., Compound 55). The hydrazide moiety may enhance chelation or binding specificity compared to tertiary amines (e.g., piperidinylmethyl amide) .
Synthetic Complexity :
- Compound A likely requires enantioselective synthesis, contrasting with simpler amidation in S807 or cyclopropane-thiazole coupling in Compound 55 .
Functional Applications: Compound A’s hydrazide group aligns with ’s N,O-bidentate directing groups, implying utility in metal-catalyzed reactions or protease inhibition . S807’s genotoxicity data (negative Ames test, equivocal chromosome assay) highlight the importance of substituent choice in safety profiles .
Biological Activity
Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide, a derivative of the benzodioxole family, has garnered attention due to its diverse biological activities. This article explores its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 237.23 g/mol. The presence of the benzodioxole moiety contributes to its unique biological profile.
Antidiabetic Properties
Research indicates that derivatives of benzo[1,3]dioxole-5-carboxylic acid exhibit significant antidiabetic activity, primarily through the inhibition of the enzyme α-amylase. In vitro studies have shown that these compounds can effectively reduce blood glucose levels by preventing carbohydrate breakdown:
- IC50 Values : Studies report IC50 values in the range of 2.57 to 4.28 µg/mL for α-amylase inhibition, demonstrating potent activity compared to standard inhibitors like acarbose .
Cytotoxic Effects
The cytotoxicity of benzo[1,3]dioxole derivatives has been evaluated against various cancer cell lines. Notably, compounds containing the carboxamide group have shown promising anticancer properties:
- Cancer Cell Lines Tested : HeLa (cervical), Caco-2 (colorectal), and Hep3B (liver) cells.
- Findings : Certain derivatives demonstrated low IC50 values (3.94 to 9.12 mM), indicating effective cytotoxicity against Hep3B cells .
| Compound | Cell Line | IC50 (mM) | Effect |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Strong cytotoxicity |
| 2b | Hep3B | 9.12 | Moderate cytotoxicity |
Antioxidant Activity
The antioxidant potential of benzo[1,3]dioxole derivatives has also been investigated using DPPH-scavenging assays:
- Results : One study reported an IC50 value of 86.3 µM for a related compound, indicating moderate antioxidant activity .
The biological activity of benzo[1,3]dioxole derivatives is attributed to their ability to interact with various biological targets:
- α-Amylase Inhibition : The structural similarity to polyphenols enhances the binding affinity to the enzyme.
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells and modulation of cell cycle progression have been observed in treated cell lines.
Study on Antidiabetic Effects
A recent study synthesized several benzodioxole derivatives and tested their effects on blood glucose levels in diabetic mice. The results showed a significant reduction in blood glucose from to after treatment with a specific derivative, underscoring the potential for developing new antidiabetic medications based on this scaffold .
Cancer Cytotoxicity Evaluation
Another investigation focused on the anticancer properties of various benzodioxole derivatives against Hep3B cells. The study highlighted that compounds with amide functionalities exhibited significantly lower IC50 values compared to other derivatives, suggesting a strong correlation between chemical structure and cytotoxic efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzo[1,3]dioxole-5-carboxylic acid derivatives?
- Methodological Answer : Benzo[1,3]dioxole-5-carboxylic acid derivatives are synthesized via hydrolysis of esters, decarboxylation, and coupling reactions. For example, bromo myristicin acid (4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylic acid) can be hydrolyzed using KOH in isopropyl alcohol under reflux to yield apiolic acid (4,7-dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid) . Advanced coupling reactions, such as those involving acyl chlorides and aminobenzopyran precursors, are also employed, as seen in the synthesis of ABBV-2222 .
Q. How can researchers structurally characterize benzo[1,3]dioxole-5-carboxylic acid derivatives?
- Methodological Answer : Techniques include UV-vis spectroscopy, NMR, and mass spectrometry. For instance, UV-vis spectra of benzo[1,3]dioxole derivatives in 2-propanol show absorption maxima at 270 nm and 304 nm, correlating with electronic transitions . High-resolution 1H NMR and Maldi-MS (e.g., [M+H]+ 447.1 for compound 152) are critical for confirming regiochemistry and purity .
Q. What in vitro assays are used to screen benzo[1,3]dioxole derivatives for cytotoxicity?
- Methodological Answer : MTT assays are standard for cytotoxicity screening. For example, a piperazine amide derivative of benzo[1,3]dioxole showed IC50 values of 11.3 µM in MDA-MB-231 cells, validated via colony formation and Annexin V-FITC/PI apoptosis assays . Negative results (e.g., MIC >64 µg/mL for antimicrobial activity) highlight the need for target-specific bioassays .
Advanced Research Questions
Q. How can regioselectivity challenges in benzo[1,3]dioxole synthesis be addressed using catalytic systems?
- Methodological Answer : Rhodium-catalyzed decarboxylative coupling enables regioselective synthesis of naphtho-dioxole derivatives. For example, benzo[d][1,3]dioxole-5-carboxylic acid (1n) reacts with diphenylacetylene under catalytic conditions to yield 6,7,8,9-tetraphenylnaphtho[1,2-d][1,3]dioxole in 83% yield . Reaction conditions (e.g., solvent, temperature) and steric/electronic effects of substituents dictate selectivity.
Q. What strategies resolve contradictions in genotoxicity data for benzo[1,3]dioxole derivatives?
- Methodological Answer : Discrepancies between bacterial reverse mutation tests (Ames test) and chromosomal aberration assays require mechanistic validation. For instance, S807 (a structural analog) showed negative Ames test results but positive chromosomal aberrations in CHO cells, necessitating follow-up studies on metabolic activation or DNA repair pathways . Dose-response curves and in silico toxicity prediction tools (e.g., QSAR models) can further clarify risks.
Q. How do structural modifications (e.g., fluorination) influence biological activity in benzo[1,3]dioxole derivatives?
- Methodological Answer : Introducing electron-withdrawing groups like fluorine enhances target binding. For example, 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid derivatives (e.g., AVE3085) upregulate eNOS transcription, demonstrating improved cardiovascular activity compared to non-fluorinated analogs . Computational docking studies and pharmacokinetic profiling (e.g., logP, solubility) guide rational design .
Q. What methodologies optimize decarboxylation reactions for benzo[1,3]dioxole derivatives?
- Methodological Answer : Modified Sato’s method using N,N-dimethylaniline (DMA) under reflux achieves moderate yields (46%) of 4,7-dimethoxybenzo[d][1,3]dioxole from apiolic acid . Catalytic decarboxylation with transition metals (e.g., Cu or Pd) or microwave-assisted techniques may improve efficiency and reduce side reactions.
Data Analysis and Experimental Design
Q. How should researchers design SAR studies for benzo[1,3]dioxole amides targeting cancer cells?
- Methodological Answer : Focus on substituent effects at the hydrazinocarbonyl and 2-methyl-propyl groups. For example, in MDA-MB-231 cells, the (S)-configuration of the hydrazinocarbonyl group in the title compound enhances apoptosis via caspase-3 activation, while bulky alkyl chains reduce solubility . Parallel synthesis and high-throughput screening (HTS) of analogs validate critical pharmacophores.
Q. What analytical techniques resolve synthetic byproducts in benzo[1,3]dioxole cyclopropane derivatives?
- Methodological Answer : HPLC-MS and preparative TLC separate byproducts from cyclopropane intermediates. For example, 1-(1,3-benzodioxol-5-yl)cyclopropane-1-carboxylic acid synthesis via LiAlH4 reduction and SN2 cyclization requires rigorous purification to eliminate unreacted 1-bromo-2-chloroethane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
